molecular formula C16H22N6 B2631630 5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2415526-98-4

5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2631630
CAS No.: 2415526-98-4
M. Wt: 298.394
InChI Key: ZXWZBEBRJPRUNG-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

The synthesis of 5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic routes often include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the ethyl and methyl groups at specific positions on the pyrimidine ring.

    Piperazine Derivatization: Attachment of the piperazine moiety, which involves nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to nucleic acids, or altering cellular signaling pathways .

Comparison with Similar Compounds

5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives:

This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

5-ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-4-14-13(3)18-11-20-16(14)22-7-5-21(6-8-22)15-9-12(2)17-10-19-15/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWZBEBRJPRUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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